molecular formula C16H18N2O5 B7750760 3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid

3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid

Cat. No.: B7750760
M. Wt: 318.32 g/mol
InChI Key: AWQDLHDJTGGDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. Quinoline derivatives are recognized for their broad spectrum of biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic or basic conditions . The reaction conditions can be optimized to improve yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction may produce quinoline-8-carboxylates.

Scientific Research Applications

3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes or interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-8-carboxylic acid
  • 4-Hydroxyquinoline
  • Quinoline-4-carboxylic acid

Uniqueness

3-Ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxycarbonyl and hydroxypropylamino groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-ethoxycarbonyl-4-(3-hydroxypropylamino)quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-2-23-16(22)12-9-18-13-10(14(12)17-7-4-8-19)5-3-6-11(13)15(20)21/h3,5-6,9,19H,2,4,7-8H2,1H3,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQDLHDJTGGDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCO)C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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